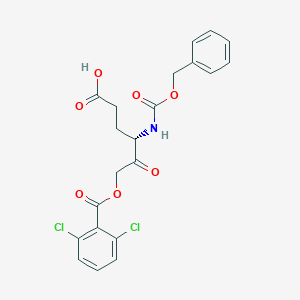

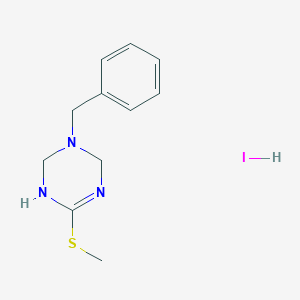

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazine derivatives often involves cycloaddition reactions, as seen in the synthesis of antimicrobial benzo[1,2,4]triazoloazepinium salts and tetrahydronaphtho[1,2-e][1,2,4]triazines . These compounds are synthesized through polar [3+2] and [4+2]-cycloaddition reactions, starting from diazenyl tetrahydronaphthalenyl acetates and nitriles. Similarly, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a hydrazino triazine with carbon disulfide and benzyl bromide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazine derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined to crystallize in the monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Triazine derivatives exhibit a range of chemical reactivities due to their electron-poor nature, which makes them prone to nucleophilic attacks. The reactivity toward electrophiles is generally restricted to the nitrogen atoms, while nucleophiles can lead to ring opening or the formation of dihydro derivatives . For example, the synthesis of benzoxazine monomers involves the reaction of triazine intermediates with bisphenol-A and paraformaldehyde . Understanding these reaction mechanisms is essential for the development of new triazine-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives, such as solubility, density, and thermal stability, are influenced by their molecular structure. For instance, the density of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was calculated to be 1.567 g/cm³ . The electronic effects of substituents on the triazine ring can significantly affect the compound's properties, as demonstrated by the series of C(3)-substituted benzo[e][1,2,4]triazines . These properties are important for the practical application of triazine derivatives in various fields, including pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Amine Exchange Reactions

Research indicates that derivatives of the compound can undergo amine exchange reactions with amino acids in aqueous solution, leading to the formation of products with potential utility in chemical synthesis and material science. For instance, the reaction with glycine and β-alanine produces ion associates detectable in DMSO-d6 solutions, highlighting a method for modifying triazine compounds to create new chemical entities (Sun Min’yan’ et al., 2010).

Synthesis of Heterocycles

Triazine derivatives have been synthesized through the reactions of aroylpyruvic acids, showcasing the versatility of triazine compounds in generating diverse heterocyclic structures, which could be explored for various pharmacological or material applications. X-ray diffraction analysis further supports the structural elucidation of these compounds (Z. G. Aliev et al., 1998).

Building Blocks for Novel Derivatives

The compound has served as a precursor for synthesizing novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives, demonstrating its role as a versatile building block in organic synthesis. This process involves controlled reactions that extend the utility of triazine derivatives into new chemical domains (H. Vahedi et al., 2010).

Antimicrobial Agents

Some synthesized triazine derivatives have been evaluated for their in vitro antimicrobial activity, showing effectiveness against both Gram-positive and Gram-negative strains. This research underlines the potential of triazine compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial infections (G. Malik et al., 2017).

Material Science Applications

The synthesis and characterization of dendrimeric melamine cored complexes capped with triazine derivatives have been studied, showing magnetic behaviors that suggest applications in material science, particularly in magnetic materials and nanotechnology (S. Uysal et al., 2010).

Propiedades

IUPAC Name |

3-benzyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S.HI/c1-15-11-12-8-14(9-13-11)7-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIHGJMBPQDZCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCN(CN1)CC2=CC=CC=C2.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384524 |

Source

|

| Record name | AC1MD7DR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide | |

CAS RN |

1174907-03-9 |

Source

|

| Record name | AC1MD7DR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)